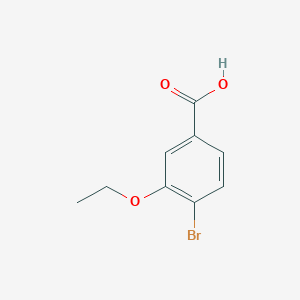

4-Bromo-3-ethoxybenzoic acid

Übersicht

Beschreibung

4-Bromo-3-ethoxybenzoic acid is a chemical compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 . It is a solid substance .

Synthesis Analysis

The synthesis of this compound involves several steps. In one method, the compound is synthesized using HATU in N,N-dimethyl-formamide at 20℃ for 0.25h, followed by the addition of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine with N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide at 20℃ for 15h .Molecular Structure Analysis

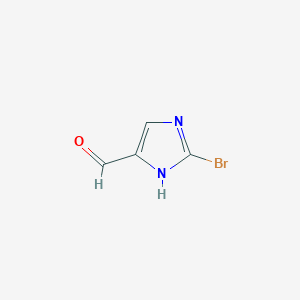

The InChI code for this compound is 1S/C9H9BrO3/c1-2-13-8-5-6 (9 (11)12)3-4-7 (8)10/h3-5H,2H2,1H3, (H,11,12) .Physical And Chemical Properties Analysis

This compound is a solid substance . The exact physical and chemical properties such as density, boiling point, and melting point are not specified in the available resources.Wissenschaftliche Forschungsanwendungen

Environmental Impact and Health Assessment of Brominated Compounds

- Polybrominated Dibenzo-p-dioxins and Dibenzofurans : Research has identified polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) as trace contaminants in brominated flame retardants. These compounds, similar to their chlorinated counterparts, are produced during the combustion of brominated chemicals and have been shown to induce hepatic and ethoxyresorufin-o-deethylase activities in rats, causing wasting and thymic atrophy. The study highlights the environmental and health risks posed by the combustion of organics in the presence of bromine, including the potential for dermal, hepatic, and gastrointestinal toxicities in humans (Mennear & Lee, 1994).

Pharmacological Activities of Related Compounds

- Gallic Acid and Its Anti-inflammatory Properties : Gallic acid, a natural metabolite found in various fruits, plants, and nuts, is recognized for its powerful anti-inflammatory properties. The review emphasizes gallic acid's potential in treating inflammation-related diseases through mechanisms involving MAPK and NF-κB signaling pathways. This insight into the pharmacological activities of gallic acid could suggest analogous research interests or applications for similarly structured compounds like 4-Bromo-3-ethoxybenzoic acid (Bai et al., 2020).

Environmental Persistence and Toxicity of Brominated Flame Retardants

- Novel Brominated Flame Retardants : The increasing use of novel brominated flame retardants (NBFRs) has raised concerns regarding their environmental fate and toxicity. This review details the occurrence of NBFRs in indoor air, dust, consumer goods, and food, highlighting the need for further research into their environmental impact and potential health risks. Such studies underscore the importance of understanding the behavior and effects of brominated compounds, including those similar to this compound (Zuiderveen et al., 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 4-Bromo-3-ethoxybenzoic acid are Histidine Decarboxylase (HDC) and Aromatic-L-amino acid decarboxylase . HDC is an enzyme that catalyzes the decarboxylation of histidine to histamine, a biogenic amine involved in local immune responses. Aromatic-L-amino acid decarboxylase is an enzyme that catalyzes the decarboxylation of L-DOPA to dopamine, 5-hydroxytryptophan to serotonin, and tryptophan to tryptamine .

Mode of Action

This compound acts as an inhibitor of HDC and Aromatic-L-amino acid decarboxylase . It binds to these enzymes and prevents them from catalyzing their respective reactions. This results in a decrease in the production of histamine, dopamine, serotonin, and tryptamine .

Biochemical Pathways

The inhibition of HDC and Aromatic-L-amino acid decarboxylase by this compound affects several biochemical pathways. The reduction in histamine production can impact local immune responses and gastric acid secretion. The decrease in dopamine and serotonin synthesis can affect various neurological processes, including mood regulation and motor control .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its inhibition of HDC and Aromatic-L-amino acid decarboxylase. By inhibiting these enzymes, it reduces the production of histamine, dopamine, serotonin, and tryptamine, which can have various effects on immune responses, gastric acid secretion, mood regulation, and motor control .

Eigenschaften

IUPAC Name |

4-bromo-3-ethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBJPOSCZHJGRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

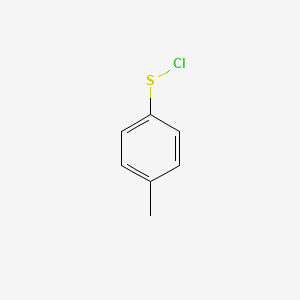

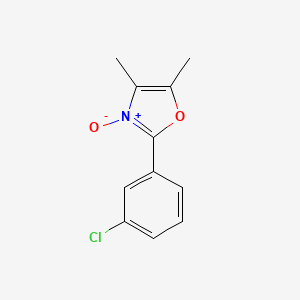

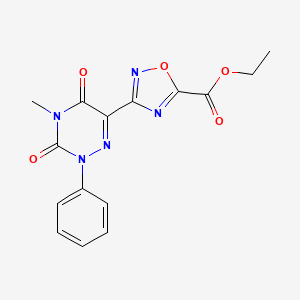

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methyl-7-[(4-methylphenyl)sulfonyl][1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B3168819.png)

![Ethyl 3-[2-(4-fluorophenyl)-4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3168823.png)

![Ethyl 3-[4-ethyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3168826.png)

![4-{5-[(Diethylamino)sulfonyl]-1H-1,2,3-benzotriazol-1-yl}butanoic acid](/img/structure/B3168832.png)

![N-[(oxiran-2-yl)methoxy]cyclopentanimine](/img/structure/B3168850.png)

![(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B3168898.png)